![molecular formula C19H18FNO4S3 B2377080 N-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-4-fluoro-3-methylbenzene-1-sulfonamide CAS No. 896342-10-2](/img/structure/B2377080.png)
N-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-4-fluoro-3-methylbenzene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-4-fluoro-3-methylbenzene-1-sulfonamide is a chemical compound with the molecular formula C19H18FNO4S3 and a molecular weight of 439.53.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of N-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-4-fluoro-3-methylbenzene-1-sulfonamide involves several synthetic routes. One common method is the Suzuki–Miyaura coupling reaction, which is widely applied in transition metal-catalyzed carbon–carbon bond-forming reactions . This reaction is known for its mild and functional group-tolerant reaction conditions, making it suitable for the synthesis of complex organic molecules .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
N-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-4-fluoro-3-methylbenzene-1-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the sulfonamide group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound .
科学的研究の応用
N-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-4-fluoro-3-methylbenzene-1-sulfonamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of N-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-4-fluoro-3-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Similar compounds to N-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-4-fluoro-3-methylbenzene-1-sulfonamide include:
- 4-fluoro-N-[2-(phenylsulfonyl)-2-(2-thienyl)ethyl]benzenesulfonamide
- N-ethyl-4-methylbenzenesulfonamide
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties.
特性
IUPAC Name |
N-[2-(benzenesulfonyl)-2-thiophen-2-ylethyl]-4-fluoro-3-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FNO4S3/c1-14-12-16(9-10-17(14)20)28(24,25)21-13-19(18-8-5-11-26-18)27(22,23)15-6-3-2-4-7-15/h2-12,19,21H,13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJMWGXPOAYBOIL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCC(C2=CC=CS2)S(=O)(=O)C3=CC=CC=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FNO4S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(3,4-DIMETHOXYPHENYL)-2-{[6-(PIPERIDIN-1-YL)PYRIMIDIN-4-YL]SULFANYL}ACETAMIDE](/img/structure/B2376997.png)

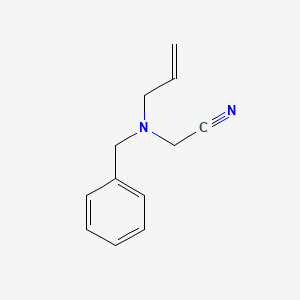
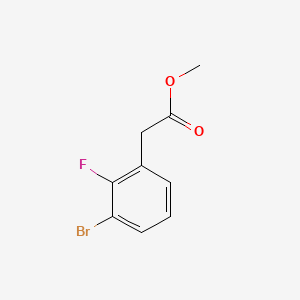
![N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide](/img/structure/B2377005.png)
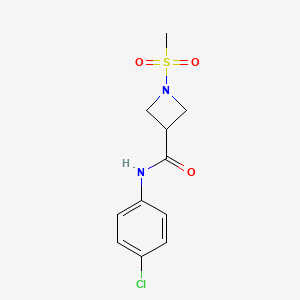
![2-Chloro-1-[2-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)-6-azaspiro[2.5]octan-6-yl]propan-1-one](/img/structure/B2377009.png)
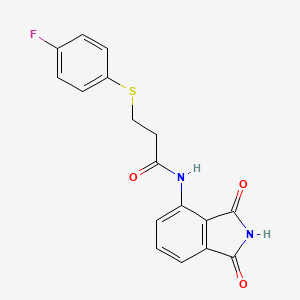
![N-[3-(3-chlorophenyl)-3-hydroxypropyl]-2-methoxyacetamide](/img/structure/B2377011.png)
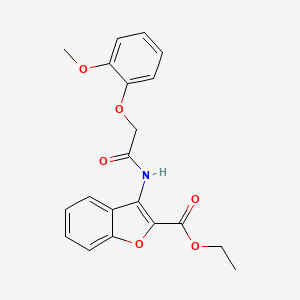
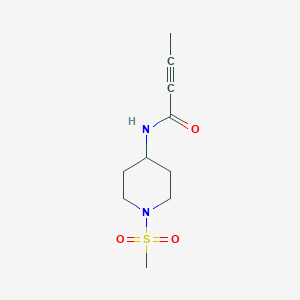
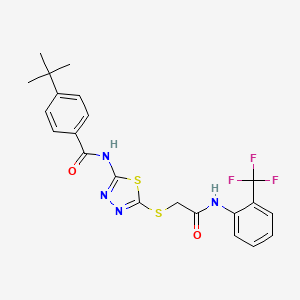
![2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]-2,3-dihydro-1H-indene-1,3-dione](/img/structure/B2377018.png)

